molecular formula C8H7FN4O3S B2624677 3-Amino-1-(4-fluorosulfonyloxyphenyl)-1,2,4-triazole CAS No. 2411239-35-3

3-Amino-1-(4-fluorosulfonyloxyphenyl)-1,2,4-triazole

Cat. No. B2624677
CAS RN: 2411239-35-3
M. Wt: 258.23
InChI Key: FDRUFHHSIKAALZ-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluorosulfonyloxyphenyl)-1,2,4-triazole is a chemical compound with a fascinating structure. It combines a triazole ring with an amino group and a fluorosulfonyloxyphenyl moiety. The presence of these functional groups suggests potential applications in various scientific fields .


Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have explored different synthetic routes to obtain it. One common approach includes the reaction of a suitable precursor (such as a fluorosulfonyloxyphenyl-substituted compound) with an amine under controlled conditions. Detailed studies on reaction mechanisms, reagents, and optimization are essential for efficient synthesis .


Molecular Structure Analysis

The molecular formula of This compound is C8H6F2N4O4S . Its structure consists of a triazole ring (1,2,4-triazole) fused with an amino group (NH2) and a fluorosulfonyloxyphenyl substituent. Analyzing its three-dimensional arrangement, bond angles, and functional groups provides insights into its reactivity and properties .


Chemical Reactions Analysis

This compound’s chemical behavior is intriguing. It may participate in nucleophilic substitutions, acid-base reactions, and coordination chemistry. Investigating its reactivity with various reagents and catalysts sheds light on its versatility. Researchers have explored its interactions with other molecules, metal ions, and biological targets .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 86-91°C .
  • Spectroscopic Data : Analyzing its UV-Vis, IR, and NMR spectra helps characterize its electronic and vibrational properties .

Mechanism of Action

Understanding the mechanism of action is crucial for potential applications. While specific details may vary, this compound could act as a precursor for drug development, a ligand in coordination complexes, or a building block for organic synthesis. Further studies are needed to elucidate its precise interactions with biological systems .

properties

IUPAC Name

3-amino-1-(4-fluorosulfonyloxyphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4O3S/c9-17(14,15)16-7-3-1-6(2-4-7)13-5-11-8(10)12-13/h1-5H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRUFHHSIKAALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=N2)N)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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